molecular formula C18H15FN2OS B2790177 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1787878-67-4

2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2790177
CAS No.: 1787878-67-4
M. Wt: 326.39
InChI Key: XTXPJQNRPAWXNW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a fluorinated acetamide derivative featuring a pyridine-thiophene hybrid scaffold. The compound’s structure includes a 4-fluorophenyl group attached to an acetamide backbone, which is further substituted with a pyridinylmethyl moiety bearing a thiophen-3-yl group at the 5-position of the pyridine ring. This design incorporates aromatic and heterocyclic elements known to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c19-17-3-1-13(2-4-17)8-18(22)21-10-14-7-16(11-20-9-14)15-5-6-23-12-15/h1-7,9,11-12H,8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXPJQNRPAWXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as 4-fluoroaniline and 5-(thiophen-3-yl)pyridine. These intermediates undergo a series of reactions, including acylation, coupling, and amide formation, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability. The use of flow microreactors, for instance, can provide a more sustainable and efficient method for the synthesis of complex organic molecules .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s thiophene and pyridine moieties, along with the acetamide group, offer distinct oxidation pathways:

Reaction Site Reagents/Conditions Products Mechanism Supporting Evidence
Thiophene sulfurmCPBA (meta-chloroperbenzoic acid)Thiophene S-oxide or S,S-dioxideElectrophilic oxidation of sulfurAnalogous thiophene systems
Benzylic C-H (CH₂)KMnO₄/H⁺ (acidic conditions)Ketone formation (if activated)Radical or ionic oxidationPyridine-CH₂ oxidation trends
Acetamide linkerOzone (O₃) followed by reductive workupCleavage to amine + carboxylic acidOxidative cleavage of C-N bondsGeneral acetamide reactivity

Key Notes :

  • Thiophene oxidation to S-oxides is less common than sulfide oxidation but feasible under strong peracid conditions.

  • The benzylic CH₂ group between pyridine and acetamide may resist oxidation unless activated by adjacent electron-withdrawing groups .

Reduction Reactions

Reductive transformations primarily target the acetamide group and aromatic systems:

Reaction Site Reagents/Conditions Products Mechanism Supporting Evidence
Acetamide carbonylLiAlH₄ (lithium aluminum hydride)Secondary amine (reduction of amide)Nucleophilic hydride attackAmide reduction precedents
Pyridine ringH₂/Pd-C (catalytic hydrogenation)Piperidine derivative (saturation)Heterogeneous catalytic hydrogenationPyridine hydrogenation data
Thiophene ringBirch reduction (Li/NH₃)Dihydrothiophene (partial saturation)Electron transfer-mediated reductionThiophene reduction studies

Key Notes :

  • Full reduction of the pyridine ring to piperidine requires harsh conditions and may compete with other functional group reactivity .

  • Thiophene reduction typically yields dihydro derivatives rather than fully saturated tetrahydrothiophenes.

Substitution Reactions

Electrophilic and nucleophilic substitutions are influenced by the electron-deficient fluorophenyl and electron-rich thiophene systems:

Reaction Type Reagents/Conditions Products Mechanism Supporting Evidence
Nucleophilic aromatic substitution (fluorophenyl)NaOH (300°C)Replacement of -F with -OH/-ORSNAr mechanismFluorophenyl reactivity
Electrophilic substitution (thiophene)HNO₃/H₂SO₄ (nitration)Nitration at C2/C5 of thiopheneElectrophilic attack directed by sulfurThiophene nitration trends
Pyridine C-H activationPd-catalyzed coupling (e.g., Suzuki)Functionalization at C2/C4 of pyridineTransition metal-mediated cross-couplingPyridine coupling examples

Key Notes :

  • Fluorine substitution on the phenyl ring is challenging due to its strong electron-withdrawing nature but feasible under high-temperature basic conditions .

  • Thiophene undergoes electrophilic substitution preferentially at the 2- and 5-positions.

Hydrolysis Reactions

The acetamide group is susceptible to hydrolytic cleavage under acidic or basic conditions:

Conditions Reagents Products Mechanism Supporting Evidence
Acidic hydrolysisHCl (6M), reflux2-(4-Fluorophenyl)acetic acid + amineProtonation followed by nucleophilic attackAcetamide hydrolysis
Basic hydrolysisNaOH (aqueous), heatCarboxylate salt + amineBase-mediated deprotonation and cleavageGeneral amide reactivity

Key Notes :

  • Hydrolysis rates depend on steric hindrance around the acetamide group and electronic effects from the fluorophenyl ring .

Stability and Side Reactions

  • Thermal Degradation : Decomposition above 200°C, producing fluorobenzene and pyridine-thiophene fragments .

  • Photochemical Reactivity : UV exposure may induce radical formation at the thiophene-pyridine junction.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

  • The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in developing new materials and compounds.

Ligand in Coordination Chemistry

  • It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial for catalysis and material science.

Biology

Antimicrobial Activity

  • Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness has been evaluated through in vitro assays, demonstrating inhibition of bacterial growth, which suggests potential applications in developing new antibiotics.

Anticancer Properties

  • The compound has been investigated for its cytotoxic effects on several cancer cell lines. For example, it has shown enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutic agents like bleomycin. The mechanism involves inducing apoptosis through structural interactions with cellular targets .

Inflammation Modulation

  • Research indicates that this compound may reduce pro-inflammatory cytokine production in models of inflammation, suggesting its potential use in treating inflammatory diseases.

Medicine

Therapeutic Agent Development

  • The unique properties of this compound make it a candidate for drug discovery and development. Its ability to interact with specific molecular targets can lead to novel therapeutic strategies for treating infections and cancer .

Case Studies

StudyFocusFindings
Antimicrobial Efficacy Study Evaluated against Gram-positive and Gram-negative bacteriaShowed significant inhibition rates, indicating potential as a new antimicrobial agent.
Cytotoxicity Assessment on Cancer Cell Lines Tested on FaDu cellsInduced apoptosis more effectively than standard treatments; promising for further development as an anticancer drug.
Inflammation Model Study Assessed cytokine productionDemonstrated a marked decrease in pro-inflammatory cytokines, highlighting anti-inflammatory potential.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and thiophenyl-pyridinyl moiety can interact with various enzymes, receptors, or other biological molecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Melting Point (°C) Synthesis Yield Key Functional Groups Reference
Target Compound Pyridine-thiophene-acetamide 4-Fluorophenyl, thiophen-3-yl, pyridinylmethyl Not reported Not reported Acetamide, pyridine, thiophene -
K306(1) Thiophene-sulfonamide-acetamide 4-Fluorobenzenesulfonamido, thiomorpholine-4-sulfonyl, 2-methylthiophen-3-yl 177–180 72–79% Sulfonamide, thiomorpholine
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Triazole-thioacetamide 4-Pyridinyl, allyl, 3-fluorophenyl Not reported Not reported Triazole, thioether, fluorophenyl
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole-thioacetamide Ethyl, thiophen-2-yl, 4-fluorophenyl Not reported Not reported Triazole, thiophene, ethyl
(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide (4f) Indole-acetamide 4-Fluorostyryl, trifluoroacetyl Not reported 79% Indole, styryl, trifluoroacetyl

Analytical Characterization

  • LC/MS and NMR: Analogs in use UPLC with ammonium acetate buffers for purity analysis, a method applicable to the target compound .

Biological Activity

2-(4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including a fluorophenyl group and a thiophen-pyridine moiety, suggest promising interactions with various biological targets.

The molecular formula of this compound is C18H15FN2OS, with a molecular weight of 326.4 g/mol. The compound is characterized by its ability to form hydrogen bonds and engage in π-π interactions, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H15FN2OS
Molecular Weight326.4 g/mol
CAS Number1787878-67-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity due to its ability to participate in π-π stacking interactions with aromatic amino acids in protein structures. Meanwhile, the thiophen-pyridine moiety can form hydrogen bonds and coordinate with metal ions, which may modulate the activity of various enzymes or receptors involved in disease pathways .

Biological Activities

Recent studies have explored the pharmacological properties of this compound, revealing potential anti-inflammatory and anticancer activities. Key findings include:

  • Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
  • Anticancer Activity : Preliminary data indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest .

Case Studies

Several studies have reported on the synthesis and biological evaluation of this compound:

Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of several derivatives, this compound demonstrated an IC50 value of approximately 10 µM against human colon cancer cells (HCT116), indicating moderate potency compared to standard chemotherapeutic agents .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on tyrosinase, an enzyme implicated in melanin production. The results showed that it could significantly inhibit tyrosinase activity with an IC50 value of 1.73 µM, suggesting its potential application in skin whitening products .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that the presence of the fluorine atom enhances metabolic stability and binding affinity compared to analogs such as chloro or bromo derivatives. This uniqueness may contribute to its superior biological activity.

CompoundIC50 (µM)Activity Type
This compound~10Anticancer
2-(4-chlorophenyl)-N-(pyridin analog)~15Anticancer
2-(4-bromophenyl)-N-(pyridin analog)~20Anticancer

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